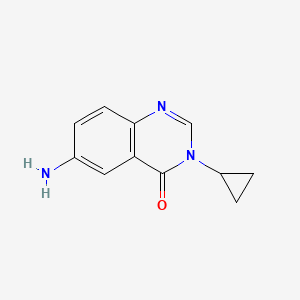

6-amino-3-cyclopropylquinazolin-4(3H)-one

Description

Overview of the Quinazolinone Heterocyclic System in Academic Research

The quinazolinone core is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a pyrimidinone ring. mdpi.com Specifically, the 4(3H)-quinazolinone isomer is a prominent feature in over 150 naturally occurring alkaloids and a vast number of synthetic compounds. nih.gov This scaffold is of significant academic interest for several reasons.

First, the quinazolinone ring is chemically stable and can withstand various reaction conditions, such as oxidation and reduction, making it a robust template for chemical modification. mdpi.com Second, it possesses a wide and diverse range of pharmacological activities. Academic research has extensively documented the anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties of quinazolinone derivatives. nih.govnih.govnih.gov This broad bioactivity profile makes it a versatile starting point for drug discovery programs. nih.gov

Structure-activity relationship (SAR) studies have consistently shown that the biological activity of the quinazolinone system can be significantly modulated by substituents at various positions, particularly at the 2, 3, 6, and 8-positions. nih.gov This tunability allows researchers to fine-tune the pharmacological properties of new analogues to optimize potency and selectivity for specific biological targets. nih.gov

Table 1: Physicochemical Properties of the Parent 4(3H)-Quinazolinone Scaffold This interactive table provides key data for the unsubstituted core structure.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₆N₂O |

| Molar Mass | 146.15 g/mol |

| Appearance | Crystalline solid |

| General Feature | Stable heterocyclic system |

| Key Tautomerism | Exhibits lactam-lactim tautomerism |

Contextualization of Aminoquinazolones within Contemporary Organic and Medicinal Chemistry Research

The introduction of an amino group onto the quinazolinone scaffold gives rise to aminoquinazolones, a subclass with profound importance in medicinal chemistry. The position and substitution pattern of the amino group are critical in defining the compound's biological role. For instance, the 4-aminoquinazoline core is a well-established pharmacophore in the development of kinase inhibitors. nih.gov Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, are based on this structure, highlighting its clinical relevance in targeting enzymes like the epidermal growth factor receptor (EGFR). mdpi.com

Beyond the 4-position, amino groups at other locations, such as the 3- and 6-positions, are also actively investigated. 3-Amino-quinazolinones often serve as versatile synthetic intermediates, or synthons, allowing for the construction of more complex, fused heterocyclic systems. nih.govsigmaaldrich.com The amino group at the 6-position has been shown to be a key feature for potent biological activity, including in the development of dual topoisomerase inhibitors and other anticancer agents. mdpi.com The presence of an electron-donating amino group on the benzene portion of the scaffold can significantly influence the molecule's electronic properties and its ability to interact with biological targets. acs.org

Academic Research Rationale for Investigating 6-amino-3-cyclopropylquinazolin-4(3H)-one

While specific, detailed research findings on this compound are not widely available in public literature, the academic rationale for its investigation can be logically constructed from established principles of medicinal chemistry and the known structure-activity relationships of the quinazolinone class. The rationale is based on the strategic combination of three key structural motifs: the quinazolinone core, the 6-amino group, and the 3-cyclopropyl group.

The Quinazolinone Core: As established, this provides a biologically active and synthetically tractable scaffold. mdpi.comnih.gov

The 6-Amino Group: Substitution at the 6-position is a known strategy for modulating bioactivity. nih.gov The amino group, in particular, can act as a hydrogen bond donor or acceptor, forming crucial interactions within enzyme active sites or receptors. Its inclusion is a rational approach to enhance target binding affinity and specificity. mdpi.com

The 3-Cyclopropyl Group: The N-3 position is another critical site for modification. nih.gov The cyclopropyl (B3062369) group is a valuable substituent in modern drug design. It is a small, rigid, and lipophilic ring that can improve metabolic stability and membrane permeability. Its unique, strained-ring electronics can also lead to favorable binding interactions. Research on other quinazoline (B50416) derivatives, such as 2-cyclopropyl quinazolines, has highlighted the utility of this group in designing potent EGFR inhibitors. ijsrtjournal.com

Therefore, the academic research rationale for synthesizing and evaluating this compound is to explore the potential synergistic effects of these substituents. The investigation aims to determine how the combination of a key pharmacophoric element (6-amino) and a group known to confer favorable physicochemical properties (3-cyclopropyl) impacts the biological activity of the quinazolinone scaffold. Such a compound would be a logical candidate for screening in anticancer, antimicrobial, or anti-inflammatory assays.

Historical Evolution and Current Research Trends of Substituted Quinazolinones

The history of quinazolinone synthesis dates back to the late 19th century, with early methods such as the Griess synthesis (1889) and the Niementowski synthesis providing foundational routes to the core structure. nih.gov These classical methods typically involved the condensation of anthranilic acid derivatives with one-carbon sources like formamide (B127407). nih.govtechnion.ac.il

Over the decades, research has evolved significantly. While early work focused on fundamental synthesis and characterization, contemporary research is driven by therapeutic applications. Current trends in the field include:

Targeted Drug Design: A major focus is the design of quinazolinones as specific enzyme inhibitors, particularly protein kinase inhibitors for cancer therapy. nih.govmdpi.com This involves using computational docking and detailed SAR studies to design molecules that fit precisely into the active site of a target protein. ijsrtjournal.com

Development of Green Synthetic Methods: There is a growing emphasis on creating more efficient and environmentally friendly synthetic routes. This includes the use of microwave-assisted synthesis, solvent-free reactions, and novel catalysts to reduce reaction times and waste. researchgate.net

Expansion of Therapeutic Targets: Researchers are exploring the potential of quinazolinones against a widening array of diseases beyond cancer, including neurodegenerative disorders, microbial infections, and viral diseases. nih.govmdpi.com

Molecular Hybridization: A modern strategy involves creating hybrid molecules that combine the quinazolinone scaffold with other known pharmacophores. The goal is to develop multifunctional molecules that can interact with multiple biological targets simultaneously.

Table 2: Illustrative Biological Activities of Substituted Quinazolinone Derivatives This table summarizes the diverse pharmacological roles of the quinazolinone scaffold based on substitution patterns mentioned in academic literature.

| Substitution Pattern | Reported Biological Activity |

|---|---|

| 4-Anilinoquinazolines | EGFR Kinase Inhibition (Anticancer) |

| 2,3-Disubstituted Quinazolinones | Antimicrobial, Antifungal |

| 6-Halogenated Quinazolinones | Antimicrobial |

| 2-Mercapto-quinazolinones | Apoptosis Induction (Anticancer) |

| Fused Tricyclic Quinazolinones | Broad Spectrum Antimicrobial |

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-cyclopropylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-7-1-4-10-9(5-7)11(15)14(6-13-10)8-2-3-8/h1,4-6,8H,2-3,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEQSNIBWNVBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C(C2=O)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Structural Features, and Stereochemical Considerations of 6 Amino 3 Cyclopropylquinazolin 4 3h One

Systematic IUPAC Nomenclature and Derivations for 6-amino-3-cyclopropylquinazolin-4(3H)-one

The formal name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This systematic name is derived from its foundational heterocyclic structure, a quinazolinone.

The nomenclature can be deconstructed as follows:

Quinazoline (B50416) : This identifies the core bicyclic heterocycle, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.govnih.gov

-4(3H)-one : This suffix specifies the presence of a carbonyl group (C=O) at position 4 and indicates that the nitrogen at position 3 is bonded to a hydrogen atom in the unsubstituted parent compound.

6-amino : This prefix indicates that an amino group (-NH2) is attached to the 6th position of the quinazoline ring.

3-cyclopropyl : This prefix denotes that a cyclopropyl (B3062369) group is substituted at the 3rd position, replacing the hydrogen atom on the nitrogen.

Alternative names or synonyms for the core structure without the cyclopropyl group include 6-amino-3H-quinazolin-4-one and 6-aminoquinazolin-4-ol, the latter representing a tautomeric form. nih.gov

Table 1: Nomenclature Details

| Component | Description |

|---|---|

| Parent Heterocycle | Quinazolin-4(3H)-one |

| Substituent at C6 | Amino (-NH₂) |

| Substituent at N3 | Cyclopropyl (-C₃H₅) |

| Full IUPAC Name | this compound |

Detailed Analysis of the Quinazolinone Core and its Substituent Effects

The quinazolinone scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities which are heavily influenced by the nature and position of its substituents. nih.govnih.gov The core itself is a fused aromatic system where the properties of the pyrimidine ring are significantly altered by the presence of the fused benzene ring. nih.gov

The electronic environment of the quinazolinone core can be modulated by substituents on either the benzene or the pyrimidine ring. chim.it Structure-activity relationship (SAR) studies frequently highlight positions 2, 3, 6, and 7 as critical for determining pharmacological activity. nih.govnih.gov

Position 2 : Substitutions at this position can significantly impact biological activity. For instance, incorporating methyl, amine, or thiol groups is often essential for antimicrobial properties. nih.gov

Position 3 : The nitrogen at position 3 is part of an amide linkage. Substituents here can influence the molecule's steric profile and hydrogen bonding capacity. Bulky or hydrophobic groups at this position can be crucial for anti-proliferative activity. rsc.org

Benzene Ring (Positions 5-8) : Substituents on the benzene portion of the core primarily modulate electronic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the molecule's polarity, lipophilicity, and ability to engage in π-π stacking interactions. nih.gov For example, nitration of 4(3H)-quinazolinones typically occurs at position 6. nih.gov The introduction of polar substituents like amino or hydroxyl groups at the 6-position can enhance binding affinity to biological targets by increasing hydrogen bonding potential. nih.gov

Structural Impact of the 6-amino and 3-cyclopropyl Moieties on Molecular Architecture

The specific substituents of this compound—the 6-amino and 3-cyclopropyl groups—impart distinct features to the molecular architecture.

6-amino Group: The amino group at position 6 is a strong electron-donating group. Through resonance, it increases the electron density of the fused benzene ring, which can influence the reactivity of the core and its interactions with biological macromolecules. The presence of the amino group enhances the potential for hydrogen bond formation, acting as a hydrogen bond donor.

3-cyclopropyl Group: The cyclopropyl ring attached to the amide nitrogen at position 3 has significant conformational implications.

Steric Influence : The three-membered ring introduces steric bulk, which can restrict the rotation around the N3-C4 bond, although this is already constrained by the ring system. More importantly, it influences the planarity of the molecule.

Electronic Influence : Cyclopropyl groups are known to have unique electronic properties, behaving similarly to a double bond in their ability to participate in conjugation. This can affect the electronic distribution within the pyrimidine portion of the core.

Table 2: Impact of Substituents on Molecular Properties

| Substituent | Position | Electronic Effect | Structural/Conformational Impact |

|---|---|---|---|

| Amino | 6 | Strong Electron-Donating | Increases electron density on the benzene ring; acts as H-bond donor. |

Theoretical Considerations of Tautomerism and Conformational Dynamics within the Quinazolinone Framework

Tautomerism: The quinazolin-4(3H)-one core can theoretically exist in several tautomeric forms. The most significant is the amide-imidol (lactam-lactim) tautomerism involving the O=C4-N3H fragment.

Amide (Lactam) Form : this compound, the keto form.

Imidol (Lactim) Form : 6-amino-3-cyclopropyl-4-hydroxyquinazoline, the enol form.

In most quinazolinone derivatives, the equilibrium lies heavily in favor of the amide (keto) form, which is generally more stable. nih.gov Additionally, the presence of the 6-amino group introduces the possibility of amino-imino tautomerism, although the amino form is typically predominant for aromatic amines.

Conformational Dynamics: The primary source of conformational flexibility in this compound stems from the N-cyclopropyl group. While the fused bicyclic quinazolinone core is largely rigid and planar, the orientation of the cyclopropyl ring relative to this core is a key dynamic feature.

As established in studies of N-cyclopropyl amides, the rotation around the N3–cyclopropyl bond is a critical factor. acs.org The preference for an ortho conformation, as opposed to an anti conformation, would dictate the spatial positioning of the cyclopropyl ring. acs.orgacs.org This fixed orientation could be crucial for how the molecule fits into a binding site of a protein or enzyme. The increased flexibility in some related heterocyclic systems can facilitate intramolecular hydrogen bonding, which in turn can slow down dynamic processes like ring inversion. westernsydney.edu.au

Chirality and Stereoisomeric Potential and its Research Implications

Upon structural examination, This compound is an achiral molecule . It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality.

Lack of Chiral Centers : No carbon atom in the molecule is bonded to four different substituents. The atoms of the quinazolinone ring are sp2 hybridized and planar or are part of the symmetric ring structure. The cyclopropyl group is also symmetrical with respect to its point of attachment.

Research Implications: The achiral nature of this compound simplifies its chemical synthesis and purification processes. There is no need to resolve enantiomers or diastereomers, which can be a costly and time-consuming step in drug development and other research applications. This means that a single synthesized batch is homogenous, ensuring consistency in experimental results without the complication of different stereoisomers potentially having different biological activities or properties.

Synthetic Strategies and Methodologies for 6 Amino 3 Cyclopropylquinazolin 4 3h One

Retrosynthetic Analysis of the 6-amino-3-cyclopropylquinazolin-4(3H)-one Scaffold

A retrosynthetic analysis of this compound (I) reveals several potential synthetic pathways. The primary disconnection points are the C-N bonds within the pyrimidinone ring.

A logical disconnection of the amide bond (C4-N3) leads to the intermediate II , an N-acyl anthranilamide derivative. This intermediate can be formed from a 2-aminobenzamide (B116534) derivative and a formic acid equivalent. The cyclopropyl (B3062369) group is introduced via cyclopropylamine (B47189).

A further key disconnection involves the C2-N3 bond, which simplifies the structure back to a substituted anthranilic acid derivative. The amino group at the C-6 position is often introduced in the final steps of a synthesis due to its reactivity. A common strategy is to carry it through the synthesis as a nitro group, which is then reduced. This approach suggests a key starting material: 2-amino-5-nitrobenzoic acid (III ).

Following this logic, the retrosynthetic pathway is as follows:

The target molecule I can be derived from the reduction of 3-cyclopropyl-6-nitroquinazolin-4(3H)-one (IV ). This is a common and effective strategy for introducing an aromatic amino group. mdpi.com

The nitro-substituted quinazolinone IV can be synthesized via the cyclization of N-(2-carbamoyl-4-nitrophenyl)formamide (V ) or, more directly, by reacting a 2-amino-5-nitrobenzamide (B117972) derivative with a formylating agent.

Alternatively, and more commonly, IV can be formed from the reaction between a 2-acylamino-5-nitrobenzoic acid derivative, which first forms a benzoxazinone (B8607429) intermediate (VI ), and cyclopropylamine.

This benzoxazinone intermediate (VI ) is readily prepared from 2-amino-5-nitrobenzoic acid (III ) through acylation followed by dehydration.

This analysis points to readily available starting materials like 2-amino-5-nitrobenzoic acid and cyclopropylamine, forming the basis for the classical synthetic approaches.

Classical and Modern Synthetic Approaches to Quinazolinone Derivatives

The synthesis of the quinazolinone ring is well-established, with numerous classical and modern methods available. These can be adapted for the specific synthesis of this compound.

The most traditional and widely used method for quinazolinone synthesis starts from anthranilic acid or its derivatives. nih.gov This approach generally involves two key steps: acylation of the anthranilic acid and subsequent cyclization with an amine.

For the target molecule, the synthesis would commence with 2-amino-5-nitrobenzoic acid.

Acylation and Benzoxazinone Formation: The 2-amino-5-nitrobenzoic acid is first acylated. A common method involves reacting it with acetic anhydride, which serves as both the acylating agent and a dehydrating agent to facilitate the cyclization to the corresponding 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one intermediate. nih.govtandfonline.com

Reaction with Cyclopropylamine: The benzoxazinone intermediate is then treated with cyclopropylamine. The amine attacks the electrophilic carbonyl carbon, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to yield 3-cyclopropyl-6-nitroquinazolin-4(3H)-one.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group. Standard reducing agents like tin(II) chloride (SnCl₂), iron powder in acidic medium, or catalytic hydrogenation (e.g., H₂/Pd-C) can be employed to afford the final product, this compound. mdpi.com

This classical route is robust and allows for the synthesis of a wide variety of substituted quinazolinones.

To improve efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have become popular in modern organic synthesis. nih.gov These strategies allow for the construction of complex molecules like quinazolinones from simple starting materials in a single synthetic operation.

Three-Component Reactions: A common MCR approach involves the reaction of an anthranilic acid derivative, an amine, and a one-carbon source. For the target molecule, 2-amino-5-nitrobenzoic acid, cyclopropylamine, and an orthoester like trimethyl orthoformate could be reacted together, often under microwave irradiation, to directly form the 3-cyclopropyl-6-nitroquinazolin-4(3H)-one. tandfonline.comfrontiersin.org This is then followed by the standard nitro group reduction.

Ugi-4CR Based Protocols: More complex MCRs, like the Ugi four-component reaction (Ugi-4CR), can be employed to generate precursors for quinazolinones. This involves reacting an aldehyde, an amine, a carboxylic acid, and an isocyanide. The resulting Ugi adduct can then undergo a subsequent cyclization step, often palladium-catalyzed, to form the quinazolinone scaffold. nih.govacs.org This approach offers a high degree of molecular diversity.

Domino Reactions: Domino reactions, where a series of intramolecular reactions are triggered by a single event, are also utilized. For instance, a three-component reaction of isatoic anhydride, an amine, and an orthoester can yield 2,3-disubstituted quinazolin-4(3H)-ones in a single step. acs.org

These methods are highly atom-economical and align with the principles of green chemistry by reducing the number of purification steps and the use of solvents.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high efficiency and selectivity. rsc.org Various metals, including palladium (Pd), copper (Cu), iron (Fe), and manganese (Mn), have been used to catalyze the formation of the quinazolinone ring. mdpi.comresearchgate.netnih.gov

Copper-Catalyzed Reactions: Copper catalysts are widely used due to their low cost and versatility. Methods include Cu-catalyzed reactions of 2-halobenzamides with nitriles or one-pot condensations of 2-halobenzoic acids, ammonia, and aldehydes. organic-chemistry.orgrsc.org A plausible route could involve a copper-catalyzed reaction between a 2-halo-5-nitrobenzamide and a cyclopropylamine precursor.

Palladium-Catalyzed Reactions: Palladium catalysts are often used in carbonylation reactions. For instance, a Pd-catalyzed carbonylative cyclization of 2-iodoanilines with isocyanides can construct the quinazolinone core.

Dehydrogenative Coupling: More recently, acceptorless dehydrogenative coupling (ADC) reactions have emerged as a powerful, atom-economical strategy. mdpi.comfrontiersin.org These reactions, often catalyzed by manganese or cobalt complexes, can couple 2-aminobenzyl alcohols with amides or nitriles to form quinazolines, which can then be oxidized to quinazolinones.

The table below summarizes various metal-catalyzed approaches.

| Catalyst System | Reactants | Reaction Type | Reference |

| Cu(OAc)₂ | 2-halobenzamides, amines | C-N coupling/cyclization | organic-chemistry.org |

| Pd(OAc)₂/dppf | Ugi-adducts from o-bromobenzoic acids | Intramolecular annulation | nih.govacs.org |

| Mn(I) complexes | 2-aminobenzyl alcohols, amides | Acceptorless Dehydrogenative Coupling | mdpi.com |

| Co(OAc)₂ | 2-aminoaryl alcohols, nitriles | Dehydrogenative cyclization | researchgate.net |

| Fe₃O₄@SiO₂-Pd(0) | Aryl iodides, CO source, 2-aminobenzamide | Carbonylative MCR | frontiersin.org |

Advanced Synthetic Methodologies for this compound

The development of advanced synthetic methodologies focuses on improving the sustainability, safety, and efficiency of chemical processes.

Green chemistry aims to minimize the environmental impact of chemical synthesis. For quinazolinones, this has led to the development of several sustainable routes. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, increase yields, and often enable solvent-free reactions. frontiersin.orgijarsct.co.in The synthesis of quinazolinones from anthranilic acid derivatives is frequently performed under microwave conditions, offering a significant improvement over conventional heating. tandfonline.com

Use of Green Solvents: Replacing volatile organic compounds (VOCs) with environmentally benign solvents is a core principle of green chemistry. Water, deep eutectic solvents (DES), and ionic liquids have all been successfully employed in quinazolinone synthesis. tandfonline.comnih.gov For example, 2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized in a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.comtandfonline.com

Recyclable Catalysts: The use of heterogeneous or magnetically recoverable catalysts simplifies product purification and allows for catalyst reuse, reducing waste and cost. frontiersin.org Examples include nano-CuFe₂O₃, organic clays, and magnetic graphene oxide-supported catalysts, which have been used for one-pot, three-component syntheses of quinazoline (B50416) derivatives. ijarsct.co.innih.govnih.gov

Sustainable Oxidants: In syntheses requiring an oxidation step, traditional heavy-metal oxidants are being replaced by greener alternatives like H₂O₂ or even electrochemical methods. acs.org

The table below highlights a comparison of conventional and green synthetic approaches.

| Feature | Conventional Method | Green/Sustainable Method |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Solvent | Volatile Organic Solvents (e.g., DMF, Toluene) | Water, Deep Eutectic Solvents (DES), Solvent-free |

| Catalyst | Homogeneous, often stoichiometric reagents | Recyclable heterogeneous or nanocatalysts |

| Reaction Time | Hours to days | Minutes to hours |

| Work-up | Solvent extraction, column chromatography | Simple filtration, magnetic separation |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient and environmentally friendly.

Flow Chemistry and Continuous Reactor Technologies

The application of flow chemistry and continuous reactor technologies offers significant advantages for the synthesis of quinazolinone scaffolds, including enhanced reaction control, improved safety, and potential for higher yields and purity. While a dedicated flow synthesis for this compound has not been extensively reported, methodologies for analogous structures can be adapted.

Continuous-flow processes typically involve pumping reagents through heated and pressurized tubes or microreactors. For the construction of the quinazolinone core, a key step often involves the cyclization of an N-acyl-anthranilamide intermediate. In a flow setup, a solution of the appropriate precursor, such as 2-amino-N-cyclopropyl-5-nitrobenzamide, could be mixed with a cyclizing agent (e.g., triethyl orthoformate) and passed through a heated reactor coil. The precise control over temperature, pressure, and residence time in a continuous reactor can minimize the formation of byproducts often seen in batch processing.

Furthermore, a subsequent reduction of the nitro group to the target amino group could also be performed in a continuous-flow system. This often involves heterogeneous catalysis, where the nitro-substituted quinazolinone solution is passed through a packed-bed reactor containing a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This approach, known as transfer hydrogenation, is well-suited for flow chemistry and can be more efficient and safer than traditional batch reductions.

Table 1: Potential Flow Chemistry Parameters for Quinazolinone Synthesis

| Parameter | Range | Purpose |

| Reactor Type | Packed-bed, Coil | Facilitates heterogeneous catalysis or homogeneous reaction |

| Temperature | 100 - 200 °C | To increase reaction rate for cyclization |

| Pressure | 10 - 20 bar | To allow for superheating of solvents |

| Residence Time | 5 - 30 minutes | To ensure complete conversion |

| Catalyst (for reduction) | Pd/C, Raney Ni | For heterogeneous hydrogenation of the nitro group |

Asymmetric Synthesis Approaches for Chiral Analogs

The target compound, this compound, is achiral. However, the principles of asymmetric synthesis are highly relevant for creating chiral analogs, which can be crucial for studying structure-activity relationships. Chirality could be introduced by modifying the substituents or by creating conditions that lead to atropisomerism (axial chirality).

One approach to synthesizing chiral analogs involves using a chiral starting material or a chiral auxiliary. For instance, if a chiral amine were used in place of cyclopropylamine at the N-3 position, a diastereomeric mixture or a single enantiomer of the final product could be obtained.

Catalytic asymmetric synthesis represents a more advanced strategy. For example, the catalytic asymmetric reduction of a quinazolinone precursor could establish a stereocenter. While the core of this compound is planar, derivatives with specific substitution patterns could be designed to be chiral. Recent advancements have focused on the atroposelective synthesis of axially chiral quinazolinones, where restricted rotation around a C-N or N-N bond creates stable, non-superimposable mirror images. derpharmachemica.com Methodologies such as palladium-catalyzed asymmetric reductive desymmetrization have been employed to achieve high enantiomeric excess in related systems. derpharmachemica.com These strategies could be adapted to create novel chiral derivatives based on the this compound scaffold for further investigation.

Precursor Synthesis and Functional Group Interconversions Leading to the Compound

The synthesis of this compound is logically approached through a multi-step sequence starting from commercially available materials. A common and effective strategy involves the initial construction of a 6-nitro-substituted quinazolinone, followed by a functional group interconversion to obtain the desired 6-amino group.

Step 1: Synthesis of 2-Amino-5-nitrobenzoic acid The synthesis typically begins with the nitration of 2-aminobenzoic acid (anthranilic acid). This electrophilic aromatic substitution reaction places the nitro group at the para position relative to the amino group, yielding 2-amino-5-nitrobenzoic acid.

Step 2: Formation of the Benzoxazinone Intermediate The resulting 2-amino-5-nitrobenzoic acid can be cyclized to form the corresponding benzoxazinone. This is often achieved by reacting it with an acylating agent, such as acetic anhydride. This step activates the carboxyl group and facilitates subsequent reactions.

Step 3: Ring Opening and Amide Formation The benzoxazinone intermediate is then reacted with cyclopropylamine. The amine acts as a nucleophile, opening the benzoxazinone ring and forming 2-acetamido-N-cyclopropyl-5-nitrobenzamide.

Step 4: Cyclization to form the Quinazolinone Ring The quinazolinone ring is formed by an intramolecular cyclization of the 2-acetamido-N-cyclopropyl-5-nitrobenzamide intermediate. This is typically achieved by heating in the presence of a dehydrating agent or a catalyst. An alternative and more direct route involves reacting 2-amino-5-nitrobenzoic acid with a formamide (B127407) equivalent in the presence of cyclopropylamine, which can lead directly to the N-substituted quinazolinone framework. A three-step synthesis of 6-amino-3(H)-quinazolin-4-ones has been reported starting from anthranilic acid and formamide, followed by nitration and subsequent reduction. researchgate.net

Step 5: Functional Group Interconversion - Reduction of the Nitro Group The final and crucial step is the reduction of the 6-nitro group to the 6-amino group. This transformation is commonly carried out using reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation with hydrogen gas and a palladium catalyst. researchgate.net The choice of reducing agent can depend on the presence of other functional groups in the molecule.

Optimization of Reaction Conditions, Reaction Mechanisms, and Scale-Up Considerations in Research Synthesis

Optimization of Reaction Conditions The efficiency of quinazolinone synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and base. For instance, in copper-catalyzed syntheses of quinazolinones, parameters such as the copper source (e.g., CuI), the base (e.g., K₂CO₃, Cs₂CO₃), reaction time, and temperature have been systematically optimized to achieve high yields. acs.orgacs.org In one study, K₂CO₃ was found to be the most effective base, providing a yield of 96.8%. acs.org The reaction temperature is also critical; no reaction was observed at 30 °C, while increasing the temperature to 80 °C significantly improved the yield. acs.org

Table 2: Example of Reaction Condition Optimization for a Cu-Catalyzed Quinazolinone Synthesis

| Entry | Catalyst (equiv) | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (0.2) | Cs₂CO₃ | 80 | 6 | 81.2 |

| 2 | CuI (0.2) | K₂CO₃ | 80 | 6 | 96.8 |

| 3 | CuI (0.1) | K₂CO₃ | 80 | 6 | 45.6 |

| 4 | CuI (0.2) | K₂CO₃ | 60 | 6 | 83.1 |

| 5 | CuI (0.2) | K₂CO₃ | 80 | 5 | 95.7 |

Data is illustrative and based on findings for analogous systems. acs.org

Reaction Mechanisms The formation of the quinazolinone ring typically proceeds through a condensation-cyclization mechanism. In the reaction of an anthranilamide with an aldehyde or orthoester, the initial step is the formation of an imine or related intermediate. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the electrophilic carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable heterocyclic quinazolinone ring. In metal-catalyzed versions, the mechanism can be more complex, often involving oxidative addition, reductive elimination, and other organometallic steps. nih.gov

Scale-Up Considerations Scaling up the synthesis of this compound from the research laboratory scale (milligrams to grams) to a larger scale (kilograms) presents several challenges. These include:

Heat Transfer: Many of the reactions are exothermic, and efficient heat dissipation becomes critical on a larger scale to prevent runaway reactions and byproduct formation.

Mass Transfer: Ensuring efficient mixing of reagents, especially in heterogeneous reactions like catalytic hydrogenations, is crucial for consistent results.

Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage reaction exotherms.

Work-up and Purification: Isolation and purification methods used in the lab, such as column chromatography, are often not practical for large-scale production. Alternative methods like crystallization or precipitation are preferred. For example, in a scaled-up synthesis of a quinazolinone intermediate, the product was precipitated by the addition of water and collected by filtration. acs.org

Safety: The use of hazardous reagents like strong acids, bases, or flammable solvents requires robust safety protocols and specialized equipment at a larger scale.

Recent studies have demonstrated the scalability of quinazolinone synthesis over several orders of magnitude, from nanomole to gram scale, highlighting the robustness of certain synthetic methods. rsc.org Careful process development and optimization are essential for a successful and safe scale-up.

Chemical Reactivity and Derivatization Pathways of 6 Amino 3 Cyclopropylquinazolin 4 3h One

Reactivity Profile of the Quinazolinone Heterocyclic System

The 4(3H)-quinazolinone ring is an electron-rich heterocyclic system, but the presence of the carbonyl group and the fused benzene (B151609) ring creates a nuanced reactivity profile. The electron density distribution influences the susceptibility of various positions to attack by either electrophiles or nucleophiles. nih.gov Structure-activity relationship (SAR) studies have highlighted that modifications at positions 2, 6, and 8 can be significant for pharmacological activities, underscoring the importance of understanding the core's reactivity. nih.gov

The benzene portion of the quinazolinone core is susceptible to electrophilic aromatic substitution. The orientation of incoming electrophiles is directed by the activating, ortho-, para-directing amino group at position 6 and the deactivating effect of the heterocyclic part. Generally, in the quinazoline (B50416) ring system, electrophilic substitution is expected to occur at positions 6 and 8. nih.gov For 6-amino-3-cyclopropylquinazolin-4(3H)-one, the presence of the amino group strongly activates the ring towards electrophiles, primarily directing them to the ortho position (position 5) and para position (already substituted).

Nitration is a classic example of an electrophilic substitution reaction on the quinazolinone scaffold. researchgate.net Treatment of 4(3H)-quinazolinone with a mixture of fuming nitric acid and sulfuric acid typically yields the 6-nitro derivative. researchgate.net In the case of the 6-amino-substituted target compound, the reaction conditions would need to be carefully controlled to prevent oxidation of the amino group and to manage the high reactivity of the ring.

Nucleophilic aromatic substitution (SNAr) on the carbocyclic ring of the quinazolinone system is less common unless activated by strongly electron-withdrawing groups. However, the heterocyclic ring, particularly the C4 position, can undergo nucleophilic attack. The carbonyl group at C4 can be converted into a more reactive leaving group, such as a chloro group, by treatment with reagents like phosphorus pentachloride and phosphoryl chloride. researchgate.net This 4-chloroquinazoline (B184009) intermediate is then highly susceptible to substitution by various nucleophiles, including amines. nih.govnih.gov

The quinazolinone ring possesses two nitrogen atoms, N1 and N3, with distinct reactivity. N3 in the parent 4(3H)-quinazolinone is part of a lactam (cyclic amide) and can be alkylated or acylated. nih.gov However, in the target molecule, the N3 position is already substituted with a cyclopropyl (B3062369) group, precluding further substitution at this site. This N-cyclopropyl group is generally stable under many reaction conditions.

The N1 atom is part of an N-vinylogous amide system. It is generally less nucleophilic than N3 in an unsubstituted quinazolinone due to delocalization of its lone pair into the aromatic system. Alkylation or acylation at N1 is possible but typically requires harsher conditions or specific synthetic strategies compared to N3 substitution.

Reactivity of the 6-amino Substituent

The 6-amino group is a versatile functional handle for derivatization. As a primary aromatic amine, it undergoes a wide range of characteristic reactions that allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

The nucleophilic nitrogen of the 6-amino group readily reacts with various electrophiles.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding 6-amido derivatives. This transformation is often used to protect the amino group or to introduce specific acyl moieties.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as potential N-alkylation at the N1 position under certain conditions. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride, tosyl chloride) in the presence of a base like pyridine (B92270) affords the corresponding sulfonamide derivatives. Several N3-sulfonamide substituted quinazolinones have been prepared, and similar chemistry can be applied to the 6-amino group. nih.gov

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acyl Halide / Acid Anhydride | Amide (-NHCOR) |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine (-NHR / -NR₂) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine (-NHR / -NR₂) |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide (-NHSO₂R) |

The primary aromatic amino group at the 6-position can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. The resulting 6-diazoniumquinazolin-4-one salt is a highly valuable synthetic intermediate that can be transformed into a wide variety of functional groups.

This versatility allows for the introduction of substituents that are otherwise difficult to install directly onto the quinazolinone ring.

| Reaction Name | Reagent(s) | Substituent Introduced at C6 |

|---|---|---|

| Sandmeyer Reaction | CuCl, CuBr, CuCN | -Cl, -Br, -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| Gattermann Reaction | Cu powder / HCl or HBr | -Cl, -Br |

| Hydrolysis | H₂O, heat | -OH (Phenol) |

| Iodination | KI | -I |

| Reduction (Deamination) | H₃PO₂ | -H |

Conversely, the most common synthetic route to introduce a 6-amino group onto a quinazolinone ring involves the reduction of a 6-nitro group. researchgate.netmdpi.com This transformation is typically achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). mdpi.com For instance, the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was successfully achieved by reducing the corresponding 6-nitro precursor with iron powder and ammonium (B1175870) chloride. mdpi.com This highlights that the quinazolinone core is stable to many standard reduction conditions used for aromatic nitro groups.

Reactions Involving the 3-cyclopropyl Substituent

The cyclopropyl group, characterized by its significant ring strain, is susceptible to reactions that lead to the cleavage of its carbon-carbon bonds. This inherent reactivity can be harnessed to introduce structural diversity and complexity.

The high ring strain of the cyclopropyl group makes it prone to ring-opening reactions under specific conditions, such as in the presence of electrophilic agents or under thermal or photochemical stimuli. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of N-cyclopropyl amides and related systems provides a strong basis for predicting its behavior.

For instance, N-cyclopropylamides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids like aluminum chloride (AlCl₃). This transformation is proposed to proceed through a "Heine-type" aziridine (B145994) intermediate, which can then be attacked by a nucleophile to yield a ring-opened product. rsc.orgresearchgate.net In the context of this compound, treatment with an electrophilic reagent (E-X) could potentially lead to the formation of a transient cyclopropyliminium ion. Subsequent attack by the counterion (X⁻) or another nucleophile would result in the cleavage of the cyclopropane (B1198618) ring to afford a more stable, linear N-substituted quinazolinone.

Table 1: Plausible Ring-Opening Reactions of the 3-cyclopropyl Substituent

| Reactant | Conditions | Plausible Intermediate | Potential Product |

|---|---|---|---|

| This compound | Lewis Acid (e.g., AlCl₃) | Cyclopropyliminium ion / Aziridine-like intermediate | N-(3-halopropyl) or related ring-opened quinazolinone derivative |

Furthermore, palladium-catalyzed tandem Heck-ring-opening reactions have been investigated for cyclopropyl-containing systems. acs.orgnih.gov Although not demonstrated specifically for the title compound, such a strategy could conceivably be applied. This would involve an initial Heck-type addition to a suitable Michael acceptor, followed by a β-carbon elimination that opens the cyclopropyl ring, leading to the formation of a more complex acyclic side chain at the N-3 position.

Beyond ring-opening, the C-H bonds of the cyclopropyl group itself can be a target for functionalization. Transition metal-catalyzed C-H activation is a powerful tool for the direct introduction of new functional groups. While specific examples for this compound are scarce, the principles of directed C-H functionalization are well-established. The quinazolinone core, potentially through chelation assistance from the carbonyl oxygen and the N-1 nitrogen, could direct a metal catalyst (e.g., palladium) to activate a C-H bond on the cyclopropyl ring. This would enable the introduction of aryl, alkyl, or other functional groups, preserving the three-membered ring.

Radical reactions also offer a viable pathway for modifying the cyclopropyl substituent. The generation of a radical at a position adjacent to the cyclopropyl ring could lead to rearrangements or addition reactions that functionalize the ring without necessarily causing its cleavage.

Synthesis of Analogs and Conjugates for Advanced Research Applications (excluding biological outcomes here)

The this compound scaffold is a valuable starting point for the synthesis of a diverse library of analogs for various research applications. The primary amino group at the 6-position is a versatile handle for derivatization. Standard transformations such as acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions can be employed to introduce a wide array of substituents at this position.

A key strategy for creating advanced research tools is the synthesis of conjugates, where the core molecule is linked to another chemical entity, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a larger biomolecule. The 6-amino group is an ideal site for such conjugations, typically through the formation of a stable amide or sulfonamide linkage.

Table 2: Potential Derivatization and Conjugation Strategies

| Reaction Type | Reagent/Catalyst | Position of Modification | Resulting Structure |

|---|---|---|---|

| Acylation | Acyl chloride, Pyridine | 6-amino group | 6-amido-3-cyclopropylquinazolin-4(3H)-one |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | 6-amino group | 6-(N-alkylamino)-3-cyclopropylquinazolin-4(3H)-one |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-Br/I (if present) | Aryl-substituted quinazolinone |

Mechanistic Investigations of Key Chemical Transformations

The mechanistic underpinnings of reactions involving the 3-cyclopropyl group are of significant academic interest. For the acid-catalyzed ring-opening, the reaction likely proceeds through a protonated cyclopropane intermediate. The regioselectivity of the nucleophilic attack would be governed by the stability of the resulting carbocation-like transition state, following Markovnikov's principles where applicable. libretexts.orgpressbooks.pubyoutube.com

In the case of palladium-catalyzed reactions, the mechanism is more intricate. For C-H functionalization, a cyclometalated intermediate is often proposed, where the palladium catalyst coordinates to the quinazolinone and inserts into a C-H bond of the cyclopropyl ring. Subsequent reductive elimination would then form the new carbon-carbon or carbon-heteroatom bond.

For the hypothetical tandem Heck-ring-opening, detailed mechanistic studies on related systems suggest a complex interplay of migratory insertion, β-hydride or β-carbon elimination, and reductive elimination steps. acs.orgnih.gov The regioselectivity of the ring-opening would be a critical aspect to investigate, likely influenced by steric and electronic factors within the cyclopropyl ring and the nature of the palladium catalyst and ligands.

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the transition states and reaction pathways for these transformations, providing a deeper understanding of the factors that control the reactivity and selectivity of this compound.

Biological Activity and Structure Activity Relationship Sar Studies of 6 Amino 3 Cyclopropylquinazolin 4 3h One Excluding Clinical Data, Dosage, Safety/adverse Effects

Overview of Biological Target Classes Relevant to Quinazolinone Derivatives in In Vitro Research

The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. In vitro studies have revealed that quinazolinone derivatives can modulate the activity of various enzymes and receptors, contributing to their diverse pharmacological profiles.

Key biological target classes for quinazolinone derivatives include:

Kinases: A large number of quinazolinone derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Overactivity of kinases is a hallmark of many diseases, including cancer. Specific kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in cell signaling pathways. mdpi.comnih.gov The 4-anilinoquinazoline (B1210976) scaffold, in particular, is a well-established pharmacophore for EGFR inhibitors. nih.gov

Phosphodiesterases (PDEs): Certain quinazolinone analogs have shown inhibitory activity against phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP. nih.gov These second messengers are involved in numerous physiological processes, and PDE inhibitors have therapeutic applications in inflammatory diseases and cardiovascular conditions.

Enzymes in Folate Biosynthesis: Dihydrofolate reductase (DHFR) is another important enzyme target for some quinazolinone analogs. nih.gov DHFR is essential for the synthesis of nucleic acids and amino acids, and its inhibition can be an effective strategy for cancer chemotherapy and antimicrobial therapy.

G-Protein Coupled Receptors (GPCRs): Quinazolinone derivatives have been shown to interact with various GPCRs. For instance, studies have identified quinazolinone-based compounds as ligands for serotonin (B10506) (5-HT) receptors, particularly the 5-HT7 subtype, suggesting potential applications in central nervous system disorders. nih.gov Additionally, some quinazolines have been explored as antagonists for adenosine (B11128) receptors. nih.gov

Other Enzymes: The versatility of the quinazolinone scaffold is further demonstrated by its interaction with other enzymes such as tyrosinase, aldose reductase, and thymidylate synthase. nih.govacs.orgacs.org

Enzyme Inhibition and Activation Studies (In Vitro)

While specific enzyme inhibition data for 6-amino-3-cyclopropylquinazolin-4(3H)-one is not available, this section outlines the typical in vitro enzyme assays and kinetic analyses performed on quinazolinone derivatives.

Specific Enzyme Targets Investigated (e.g., kinases, phosphodiesterases, hydrolases)

Research on quinazolinone derivatives has focused on a variety of specific enzyme targets. For anticancer applications, extensive research has been conducted on their ability to inhibit tyrosine kinases like EGFR. mdpi.com For their anti-inflammatory potential, enzymes such as cyclooxygenase (COX) have been investigated. As mentioned, DHFR and thymidylate synthase are other key enzyme targets in the context of cancer and infectious diseases. nih.govacs.org

Kinetic Analysis of Enzyme Inhibition (IC50, Ki, Vmax, Km)

The inhibitory potency of quinazolinone derivatives against their target enzymes is typically quantified using several kinetic parameters. The half-maximal inhibitory concentration (IC50) is a common measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For example, some novel 4(3H)-quinazolinone analogs have shown potent DHFR inhibition with IC50 values in the micromolar range. nih.gov

The inhibition constant (Ki) provides a more absolute measure of the binding affinity of an inhibitor to an enzyme. Further kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the effects of the inhibitor on the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.

Table 1: Representative Enzyme Inhibition Data for Quinazolinone Derivatives (Illustrative)

| Compound Class | Enzyme Target | IC50 / Ki | Reference |

|---|---|---|---|

| 4(3H)-Quinazolinone Analogs | Dihydrofolate Reductase (DHFR) | IC50 = 0.4 µM | nih.gov |

| Quinazolinone Derivatives | Tyrosinase | IC50 = 103 ± 2 µM | nih.gov |

This table is for illustrative purposes to show the types of data generated for the broader class of quinazolinone derivatives and does not represent data for this compound.

Receptor Binding and Ligand Affinity Assays (In Vitro)

Similar to enzyme inhibition studies, specific receptor binding data for this compound is not readily found in the literature. This section describes the types of in vitro receptor binding assays commonly used for quinazolinone compounds.

Receptor Subtype Selectivity and Affinity (Kd values)

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or receptor subtype. merckmillipore.comlabome.com In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound. The dissociation constant (Kd) is then determined, which represents the concentration of the ligand at which half of the receptors are occupied. A lower Kd value indicates a higher binding affinity.

For instance, a library of quinazolinone derivatives was synthesized and evaluated for their binding affinity to the 5-HT7 receptor, with some compounds showing IC50 values in the nanomolar range. nih.gov

Agonist/Antagonist Characterization (if applicable)

Once a compound is shown to bind to a receptor, functional assays are performed to determine whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). These assays often measure downstream signaling events, such as changes in intracellular calcium levels or the production of second messengers. For example, some 3H-quinazolin-4-ones have been characterized as antagonists of the CXCR3 receptor. vu.nl

Table 2: Representative Receptor Binding Data for Quinazolinone Derivatives (Illustrative)

| Compound Class | Receptor Target | Affinity (IC50 / Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| Quinazolinone Library | 5-HT7 Receptor | IC50 = 12 nM | Antagonist | nih.gov |

| 4-Substituted Quinazolines | Adenosine Receptors (A1, A2A, A2B) | Micromolar range | Antagonist | nih.gov |

This table is for illustrative purposes to show the types of data generated for the broader class of quinazolinone derivatives and does not represent data for this compound.

Cellular Assays (In Vitro, Non-Human Cell Lines)

Detailed in vitro studies on non-human cell lines are essential to elucidate the cellular and molecular mechanisms of action of a compound. For this compound, such specific data is not extensively reported in the available literature. However, based on the activities of structurally related quinazolinones, its potential effects can be hypothesized.

The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents, with many derivatives exhibiting potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines. nih.govnih.gov The biological response is highly contingent on the substitution pattern around the core structure. nih.gov For instance, various 6-substituted quinazolinone analogs have demonstrated significant inhibition of cancer cell growth. It is plausible that this compound could exhibit similar properties, though dedicated studies are required to establish its specific cytotoxicity profile and IC₅₀ values against different cell lines.

Furthermore, many quinazolinone derivatives induce apoptosis, or programmed cell death, in cancer cells. mdpi.com This is often a desired mechanism of action for anticancer drugs. The pro-apoptotic potential of this compound would need to be investigated through assays such as Annexin V/PI staining and analysis of caspase activation.

Quinazolinone derivatives are known to modulate various intracellular signaling pathways that are critical for cancer cell survival and proliferation. A prominent example is the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). nih.gov Additionally, the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, has been shown to be a target for some quinazolinone-based compounds. nih.gov

To understand the mechanism of action of this compound, it would be necessary to perform studies such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK) and qPCR to analyze the expression of target genes. Reporter assays could also be employed to measure the activity of specific transcription factors.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several quinazolinone analogs have been reported to inhibit these processes. mdpi.com The potential of this compound to interfere with cell migration and invasion could be evaluated using in vitro assays like the wound-healing assay and the transwell invasion assay.

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

The structure-activity relationship (SAR) provides insights into how the chemical structure of a compound influences its biological activity. For this compound, the SAR can be dissected by considering the contributions of its key structural features.

Impact of Modifications to the Quinazolinone Heterocycle

The quinazolin-4(3H)-one core is a well-established "privileged scaffold" in medicinal chemistry, and its biological activity is highly sensitive to structural modifications. The specific substitution pattern of this compound confers distinct properties, and alterations to this core structure have provided significant insights into its structure-activity relationship (SAR).

Key modifications to the quinazolinone heterocycle and their impact on activity are centered on the N-3 and C-6 positions. The N-3 position is critical for modulating pharmacokinetic properties and target affinity. While some studies on related quinazolinamines have suggested that the nitrogen at the 3-position may not be essential for activity in certain scaffolds, with quinoline-based analogs retaining potency nih.gov, its substitution in the quinazolinone series is a primary strategy for optimization. The cyclopropyl (B3062369) group at the N-3 position is thought to orient itself into a specific hydrophobic pocket of target enzymes, thereby enhancing binding affinity. SAR studies on related quinazolinones show that bulky and long-chain aliphatic substituents at this position can increase inhibitory activity. nih.gov

The amino group at the C-6 position is a crucial determinant of biological activity, often acting as a key hydrogen bond donor to engage with target proteins. The conversion of a 6-nitro group to a 6-amino group is a common synthetic step that typically enhances the desired biological activity. nih.gov In the context of kinase inhibition, the 6-position is frequently modified to improve potency and selectivity. For instance, the introduction of aryl groups at the C-6 position of a related 4-aminoquinazoline core has led to potent inhibitors of cdc2-like kinases (Clk) and Dyrk1A. nih.gov

Other modifications to the heterocycle also have a pronounced impact. Isosteric replacement of the C4-carbonyl group with a thiocarbonyl (thione) has been shown in some quinazolinone series to reduce inhibitory activity against specific targets like Cyclin-Dependent Kinase 9 (CDK9). mdpi.com This highlights the importance of the C4-oxygen as a hydrogen bond acceptor for interaction with the hinge region of many protein kinases.

The following table summarizes the structure-activity relationships for modifications to a generalized 2,3,6-substituted quinazolinone scaffold, based on findings from related compound series.

| Compound/Series | Modification on Quinazolinone Core | Target/Assay | IC50 (µM) | SAR Implication | Reference |

| Series 1 | 6-Methyl, 2-(3-bromophenyl) | CDK9 | 0.142 | Baseline activity for the series. | mdpi.com |

| 6-Methyl, 2-(3-bromophenyl), 4-Thione | CDK9 | 0.289 | Replacing C4-carbonyl with thione decreases potency. | mdpi.com | |

| Series 2 | N3-Unsubstituted | Anti-inflammatory (gene expression) | - | Baseline for N3 substitution comparison. | nih.gov |

| N3-Hexyl | Anti-inflammatory (gene expression) | Potent Inhibition | Long aliphatic chains at N3 are favorable for activity. | nih.gov | |

| N3-Octyl | Anti-inflammatory (gene expression) | Potent Inhibition | Long aliphatic chains at N3 are favorable for activity. | nih.gov | |

| N3-Cyclohexyl | Anti-inflammatory (gene expression) | Reduced Inhibition | Bulky cycloalkanes may be less favorable than linear chains in this series. | nih.gov |

Target Engagement and Selectivity Profiling (In Vitro and Cellular Contexts)

Identifying the specific molecular targets of a compound and confirming its engagement within a cellular environment are critical steps in drug discovery. For this compound, the quinazolinone scaffold strongly suggests an affinity for protein kinases, a family of enzymes frequently implicated in proliferative diseases. mdpi.commdpi.com

Likely Molecular Targets and In Vitro Profiling

Based on structurally related 6-substituted quinazoline (B50416) and quinazolinone analogs, likely targets for this compound include several kinase families. Analogs featuring a 6-substituted-4-aminoquinazoline core have demonstrated potent, low nanomolar inhibition of kinases such as Clk1, Clk4, and Dyrk1A. nih.gov The 6-amino group is a common feature in inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, another potential target. mdpi.com

To determine the precise targets and selectivity, the compound is typically screened against a large panel of kinases. This selectivity profiling provides a broad overview of the compound's activity across the human kinome. A high degree of selectivity is often a desired attribute to minimize off-target effects.

Cellular Target Engagement Assays

To confirm that the compound interacts with its intended target in a physiological context, cellular target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique used for this purpose. nih.govnih.govresearchgate.net CETSA operates on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability. nih.gov

The experimental workflow for CETSA involves treating intact cells with the compound, followed by heating the cell lysate across a range of temperatures. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. nih.govrsc.org A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a cellular environment. nih.gov

The table below illustrates a representative selectivity profile for a related 6-aryl-4-aminoquinazoline analog (Compound 4 from Bullock et al., 2011), demonstrating its high selectivity for a small subset of kinases from a large screening panel. This serves as an example of the data generated during selectivity profiling.

| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Selectivity Note | Reference |

| Clk1 | 37 | >99% | High Potency | nih.gov |

| Clk4 | 56 | >99% | High Potency | nih.gov |

| Dyrk1A | 27 | >99% | High Potency | nih.gov |

| Dyrk1B | 130 | Not reported | Moderate Potency | nih.gov |

| PIM1 | >10,000 | <10% | Highly Selective | nih.gov |

| GSK3β | >10,000 | <10% | Highly Selective | nih.gov |

| CDK2 | >10,000 | <10% | Highly Selective | nih.gov |

| EGFR | >10,000 | <10% | Highly Selective | nih.gov |

Target Identification and Mechanistic Elucidation in Biological Systems for 6 Amino 3 Cyclopropylquinazolin 4 3h One Excluding Clinical Data

Strategies for Molecular Target Identification

The initial and most critical phase in understanding the pharmacological profile of a compound is the identification of its molecular target(s). A multi-pronged approach, integrating various advanced techniques, is often the most effective strategy.

Affinity-based proteomics and chemoproteomics are powerful methodologies for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. These techniques rely on the principle of using a modified version of the compound of interest as a "bait" to "fish out" its interacting proteins.

For 6-amino-3-cyclopropylquinazolin-4(3H)-one, this would typically involve synthesizing a derivative that incorporates a reactive group or a tag. This modified compound is then incubated with the proteome. The compound-protein complexes are subsequently enriched and the bound proteins are identified using mass spectrometry.

Key steps in this approach would include:

Probe Synthesis: A derivative of this compound would be synthesized with a linker arm attached to a reactive moiety (e.g., a photo-activatable group) and/or an affinity tag (e.g., biotin).

Labeling: The probe is incubated with a cellular lysate or live cells, allowing it to bind to its target protein(s).

Enrichment: The tagged protein-compound complexes are captured, for instance, using streptavidin-coated beads if a biotin (B1667282) tag is used.

Identification: The captured proteins are eluted, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A hypothetical outcome of such an experiment is presented in the table below, showcasing potential protein targets identified from a human cancer cell line lysate.

| Potential Protein Target | Function | Significance in Disease |

| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | Overexpressed in various cancers |

| Cyclin-Dependent Kinase 4 (CDK4) | Cell Cycle Regulation | Dysregulated in many tumors |

| Poly(ADP-ribose) polymerase-1 (PARP1) | DNA Repair | Target for cancer therapy |

| Bromodomain-containing protein 4 (BRD4) | Epigenetic Reader | Implicated in cancer and inflammation |

Genetic screens and functional genomics provide an alternative and complementary approach to target identification. These methods aim to identify genes that, when perturbed (e.g., knocked out, knocked down, or overexpressed), alter the cellular sensitivity to the compound.

For this compound, a genome-wide CRISPR/Cas9 screen could be performed. In such a screen, a library of guide RNAs targeting every gene in the genome is introduced into a population of cells. The cells are then treated with the compound. Genes whose knockout confers resistance or sensitivity to the compound are identified by deep sequencing.

A typical workflow would involve:

Library Transduction: A pooled CRISPR library is introduced into a relevant cell line.

Compound Treatment: The cell population is treated with a cytotoxic concentration of this compound.

Selection: Cells that are resistant to the compound will survive and proliferate, while sensitive cells will be depleted.

Genomic DNA Extraction and Sequencing: The guide RNA sequences in the surviving and control cell populations are sequenced to identify enriched or depleted guides.

This approach can reveal not only direct targets but also components of the same signaling pathway or proteins involved in the compound's metabolism or transport.

Phenotypic screening involves identifying compounds that produce a desired biological effect in a cellular or organismal model, without prior knowledge of the target. Once an active compound like this compound is identified through such a screen, the subsequent challenge is to deconvolute its molecular target(s). nih.gov

The process of target deconvolution can employ a variety of techniques, including those mentioned above (affinity proteomics and genetic screens), as well as others such as:

Expression Profiling: Analyzing changes in gene or protein expression in response to compound treatment can provide clues about the affected pathways and potential targets.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability is altered upon ligand binding. Changes in protein melting curves in the presence of this compound can identify direct binders.

Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential targets based on the compound's structure and comparison to libraries of known ligands. cnr.itresearchgate.net

Elucidation of Molecular Mechanisms of Action (In Vitro and Cellular Level)

Once a putative target has been identified, the next step is to validate this interaction and understand its functional consequences at the molecular and cellular level.

Determining the precise three-dimensional structure of this compound bound to its target protein is crucial for understanding the molecular basis of its activity and for guiding further structure-activity relationship (SAR) studies.

Co-crystallography: This technique involves crystallizing the target protein in the presence of the compound and then determining the structure of the complex using X-ray diffraction. This can reveal the specific amino acid residues involved in binding and the conformation of the bound ligand.

Cryo-electron Microscopy (cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has emerged as a powerful alternative for high-resolution structure determination.

A detailed binding mode analysis would provide information on key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and its target.

| Interaction Type | Compound Moiety | Target Protein Residue |

| Hydrogen Bond | Amino group at position 6 | Aspartic Acid |

| Hydrogen Bond | Carbonyl group at position 4 | Glycine (backbone) |

| Hydrophobic Interaction | Cyclopropyl (B3062369) group | Leucine, Valine |

| π-π Stacking | Quinazolinone ring | Phenylalanine, Tyrosine |

The binding of this compound to its target is expected to modulate the protein's activity, which in turn will affect downstream signaling pathways. A thorough investigation of these downstream effects is essential to fully comprehend the compound's mechanism of action.

This analysis typically involves a suite of cell-based assays, including:

Western Blotting: To measure changes in the phosphorylation status or expression levels of key signaling proteins downstream of the target.

Reporter Gene Assays: To assess the activity of transcription factors that are regulated by the signaling pathway.

Kinase Activity Assays: If the target is a kinase, in vitro assays can directly measure the inhibitory or activating effect of the compound on its enzymatic activity.

Phosphoproteomics: A global analysis of changes in protein phosphorylation in response to compound treatment can provide an unbiased view of the affected signaling networks.

For instance, if this compound were found to inhibit a protein kinase, a detailed downstream analysis would examine the phosphorylation levels of its known substrates and other key components of the pathway. This would provide a comprehensive picture of the cellular consequences of target engagement.

Enzyme Kinetics and Mechanistic Pathways of Inhibition/Activation

Currently, there is a notable absence of publicly available scientific literature detailing the specific enzyme kinetics and mechanistic pathways of inhibition or activation for this compound. While the broader class of quinazolinone derivatives has been extensively studied for their interactions with a variety of enzymes, including kinases and polymerases, specific data for this cyclopropyl-substituted analog remains uncharacterized in published research.

To elucidate the inhibitory or activatory profile of this compound, detailed kinetic studies would be required. Such investigations would typically involve incubating the compound with its putative target enzyme at various concentrations and measuring the reaction rates. The resulting data would be analyzed using models such as Michaelis-Menten kinetics to determine key parameters like the inhibition constant (Ki) or activation constant (Ka). Furthermore, mechanistic studies employing techniques like Lineweaver-Burk or Dixon plots would be necessary to discern the mode of interaction, be it competitive, non-competitive, uncompetitive, or mixed inhibition. Without such dedicated studies, any discussion on the specific enzymatic interactions of this compound would be purely speculative.

Investigation of Selectivity and Off-Target Interactions (In Vitro and Cellular)

The selectivity of a compound is a critical determinant of its therapeutic index. However, comprehensive selectivity profiling data for this compound against a broad panel of enzymes and receptors are not available in the current body of scientific literature. Standard industry practice involves screening compounds against a diverse array of kinases, G-protein coupled receptors (GPCRs), ion channels, and other pharmacologically relevant targets to identify potential off-target interactions.

Cellular assays are also instrumental in assessing selectivity by comparing the compound's potency in cell lines that are dependent on the intended target versus those that are not. The lack of published reports on such in vitro and cellular selectivity studies for this compound means that its specificity for any particular biological target and its potential for off-target effects remain unknown.

Metabolic Stability and Biotransformation Studies (In Vitro using isolated enzymes or microsomes, non-human in vivo models)

The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile and potential for drug-drug interactions. In vitro metabolic stability assays, typically conducted using liver microsomes or isolated cytochrome P450 (CYP) enzymes from pre-clinical species (e.g., rat, mouse, dog), provide initial insights into a compound's susceptibility to metabolism. These studies quantify the rate of disappearance of the parent compound over time, allowing for the calculation of parameters such as intrinsic clearance and half-life.

Subsequent biotransformation studies aim to identify the major metabolites formed. This is often achieved through the use of techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the incubation mixtures from microsomal assays or plasma and excreta from non-human in vivo studies.

Despite the importance of this data, there are no published studies detailing the metabolic stability or biotransformation of this compound. Therefore, its metabolic profile, including the primary CYP enzymes involved in its metabolism and the structure of its major metabolites, has not been publicly disclosed.

Pharmacodynamic (PD) Studies in Relevant Pre-clinical In Vivo Models (non-human, non-clinical trial)

The selection of an appropriate animal model is contingent on the hypothesized therapeutic target and indication. However, as the specific biological target and intended therapeutic area for this compound are not defined in the available literature, no relevant pre-clinical in vivo pharmacodynamic data can be presented. The absence of such studies means that the in vivo efficacy and dose-response relationship of this compound are yet to be determined.

Emerging Research Applications and Future Directions for 6 Amino 3 Cyclopropylquinazolin 4 3h One Excluding Clinical/therapeutic Applications

Development as Chemical Biology Probes and Research Tools